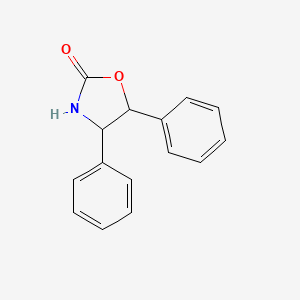

4,5-Diphenyl-1,3-oxazolidin-2-one

Description

Historical Overview of Diphenyl-Substituted Oxazolidinone Investigations

The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org However, the exploration of oxazolidinones as significant antibacterial agents began much later. In the 1980s, researchers at E.I. du Pont de Nemours & Company reported on antibacterial oxazolidinone compounds, which sparked broader interest in the class. nih.govtoku-e.com

The investigation into diphenyl-substituted oxazolidinones, particularly for their use in asymmetric synthesis, gained traction as the demand for enantiomerically pure compounds grew, especially within the pharmaceutical industry. The development of chiral auxiliaries based on the oxazolidinone scaffold, such as those derived from valine, led to the creation of highly effective tools for stereoselective reactions. ethz.chresearchgate.net Researchers demonstrated that attaching these auxiliaries to a substrate could effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less sterically hindered side, thus producing one stereoisomer in preference to the other. ethz.ch The 5,5-diphenyl substituted variants, in particular, were noted for their high crystallinity and the significant steric protection they offer, making them highly effective in controlling reaction stereochemistry. ethz.chrsc.org

Significance of the 4,5-Diphenyl Substitution Pattern for Synthetic Utility

The presence of the two phenyl groups at the 4 and 5 positions of the oxazolidinone ring is crucial to the function of 4,5-diphenyl-1,3-oxazolidin-2-one as a chiral auxiliary. These bulky phenyl substituents create a well-defined and rigid chiral environment around the reaction center.

This steric hindrance is instrumental in achieving high levels of diastereoselectivity in a variety of chemical transformations, including:

Asymmetric Aldol (B89426) Reactions: Controlling the formation of new carbon-carbon bonds and stereocenters.

Asymmetric Alkylations: Introducing alkyl groups with a high degree of stereochemical control. rsc.org

Asymmetric Conjugate Additions: Directing the addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net

The effectiveness of these auxiliaries is demonstrated by the high diastereomeric excess (d.e.) achieved in reactions. For instance, studies on the alkylation of enolates derived from N-acyl-5,5-diphenyloxazolidin-2-ones have shown high yields and diastereoselectivities. rsc.org The rigid conformation conferred by the diphenyl groups ensures that one face of the enolate is effectively blocked, leading to a predictable and highly selective reaction outcome. ethz.ch The practical advantages include the high crystallinity of the derivatives, which facilitates purification by crystallization, and the ease of recovery of the auxiliary after the reaction is complete. ethz.ch

Data Tables

Table 1: Physicochemical Properties of (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | stenutz.eu |

| Molecular Weight | 239.27 g/mol | nih.gov |

| Melting Point | 229 °C | stenutz.eu |

| Topological Polar Surface Area | 38.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Table 2: Key Research Findings on Substituted Oxazolidinones

| Research Focus | Key Finding | Significance | Source |

| Antibacterial Activity | Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. | Novel mechanism of action, effective against multi-drug resistant Gram-positive bacteria. | nih.govtoku-e.comnih.gov |

| Chiral Auxiliaries | 5,5-disubstituted oxazolidinones, particularly with phenyl groups, provide excellent stereocontrol in alkylation reactions. | Enables the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals. | ethz.chrsc.org |

| Structure-Activity Relationship (SAR) | The acetamide (B32628) group at the C5 side chain and a fluoro-substitution on the N-phenyl ring enhance antibacterial activity. | Guides the design of new, more potent oxazolidinone antibiotics. | scirp.orgnih.gov |

| Synthetic Methodology | Stereoselective synthesis of trans-4,5-disubstituted oxazolidin-2-ones can be achieved via intramolecular conjugate addition. | Provides efficient routes to structurally diverse oxazolidinones for further research. | clockss.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTENIVFVXMCOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325265 | |

| Record name | 4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92552-75-5 | |

| Record name | 4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 4,5 Diphenyl 1,3 Oxazolidin 2 One Systems

Conformational Analysis of the 1,3-Oxazolidin-2-one Ring and its Derivatives

The five-membered 1,3-oxazolidin-2-one ring is not planar and can adopt various conformations, often described as envelope or twist forms. In derivatives of 4,5-diphenyl-1,3-oxazolidin-2-one, the conformation is significantly influenced by the substituents. For instance, in valine-derived 5,5-diphenyloxazolidinones, the ring conformation ranges from an envelope form, with the diphenyl-substituted carbon atom (C5) out of the plane of the other four atoms, to a twist form where a twofold axis passes through the C=O group. ethz.chresearchgate.net

Computational studies and spectroscopic analyses, such as NMR, are crucial in elucidating the preferred conformations in solution. For example, the coupling constants between protons on C4 and C5 in the ¹H NMR spectra can provide valuable information about the dihedral angle and thus the ring's pucker. researchgate.net In some derivatives, the oxazolidinone ring has been observed to adopt a twisted conformation on the C-C bond. iucr.org

The conformation of the exocyclic N-acyl group is also a critical factor in determining the stereochemical outcome of reactions. The planarity between the oxazolidinone ring and the internal olefin of an attached allenamide has been noted, with a C-N-C=C torsion angle of approximately -19.1°. researchgate.net This coplanarity is a key factor in rationalizing the stereochemical outcomes of reactions involving such derivatives. researchgate.net

Influence of Diphenyl Substituents on Ring Conformation and Stereocontrol

The presence of two phenyl groups at the 4 and 5 positions of the 1,3-oxazolidin-2-one ring introduces significant steric bulk, which plays a crucial role in dictating the conformation of the ring and influencing the stereoselectivity of reactions. The cis-configuration of the 4,5-diphenyl substituents creates a rigid and well-defined chiral environment. This steric hindrance effectively blocks one face of the enolate derived from N-acyl derivatives, leading to highly stereoselective transformations. ethz.chresearchgate.net

In valine-derived 5,5-diphenyloxazolidinones, the isopropyl group at C4 and the neighboring trans-phenyl group are typically found in an approximately antiperiplanar arrangement, with an average torsion angle of 155°. ethz.chresearchgate.net This preferred conformation minimizes steric interactions and is a key element in the high stereoselectivity observed in reactions involving these auxiliaries. The bulky diphenylmethyl group can effectively shield one face of the molecule, directing incoming reagents to the opposite, less hindered face. researchgate.net

The diphenyl substituents also contribute to the high crystallinity of the derivatives, which facilitates the purification of diastereomeric products by crystallization. ethz.chorgsyn.org This is a significant practical advantage over other chiral auxiliaries. ethz.ch

Stereoselectivity in Reactions Employing Diphenyloxazolidin-2-one Derivatives

Derivatives of this compound are widely employed as chiral auxiliaries in a variety of asymmetric reactions, consistently affording high levels of stereocontrol. These include aldol (B89426) additions, alkylations, conjugate additions, and Diels-Alder reactions. orgsyn.org

The high degree of stereoselectivity is attributed to the rigid conformation of the chiral auxiliary, which effectively shields one face of the reactive intermediate, such as an enolate. For instance, in Diels-Alder reactions involving dienophiles derived from (S)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one, the reaction proceeds in a stereoselectively endo manner with respect to the carbonyl group. researchgate.net This outcome is consistent with a model where a Lewis acid chelates to both carbonyl groups, and the diene approaches from the less sterically hindered face of the dienophile. researchgate.net

The effectiveness of these auxiliaries is evident in the high diastereomeric excesses (d.e.) and enantiomeric excesses (e.e.) achieved in various transformations. For example, N-acyl derivatives of (4S)-4-(1-methylethyl)-5,5-diphenyl-2-oxazolidinone have been successfully used in asymmetric alkylations, aldol reactions, and Michael additions, yielding products with high stereopurity. orgsyn.org

The choice of Lewis acid can also play a role in the stereochemical outcome. In reactions with diarylcarbenium substrates, different Lewis acids can lead to varying yields of the desired alkylation product. ub.edu

Table 1: Stereoselectivity in Various Reactions Using Diphenyloxazolidin-2-one Derivatives

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric/Enantiomeric Excess | Reference |

| Diels-Alder | (S)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one | Cyclohexa-1,3-diene | High d.e. | researchgate.net |

| Alkylation | (R)-4-benzyl-N-propanoyl-1,3-oxazolidin-2-one | Benzhydryl acetate | Not specified | ub.edu |

| Aldol Addition | (4S)-4-butyl-1,3-oxazolidin-2-one | Not specified | High selectivity | |

| Michael Addition | (4S)-4-butyl-1,3-oxazolidin-2-one | Not specified | High selectivity |

Crystallographic Studies of Diphenyloxazolidinone Derivatives

X-ray crystallography has been an indispensable tool for the definitive determination of the three-dimensional structure of this compound derivatives. These studies provide precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformational preferences and for correlating structural features with reactivity. ethz.chresearchgate.net

Crystallographic analysis allows for the unambiguous assignment of the absolute and relative stereochemistry of the products formed in asymmetric reactions. For example, the crystal structures of the major adducts in Diels-Alder reactions have confirmed the stereochemical pathway of the reaction. researchgate.net The high crystallinity of many diphenyloxazolidinone derivatives is a significant advantage, often allowing for the separation and purification of diastereomers through crystallization. ethz.chorgsyn.org

In a study of 32 derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one, the crystal structures provided a wealth of data on the conformational landscape of the oxazolidinone ring and the influence of various substituents. ethz.chresearchgate.net This extensive crystallographic data has been instrumental in building a comprehensive understanding of these chiral auxiliaries. ethz.ch

For example, the observed antiperiplanar arrangement of the substituent at C4 and the adjacent trans-phenyl group in the crystal structures of valine-derived 5,5-diphenyloxazolidinones provides a clear rationale for the high stereoselectivity observed in their reactions. ethz.chresearchgate.net This structural feature dictates the facial bias for the approach of electrophiles to the enolate.

The analysis of π-π interactions and hydrogen bonding in the crystal lattice can also provide insights into the intermolecular forces that may influence the stability and reactivity of these compounds. researchgate.net

Reactivity Profiles and Mechanistic Studies of 4,5 Diphenyl 1,3 Oxazolidin 2 One Scaffolds

Functional Group Transformations Involving the Oxazolidinone Ring

The oxazolidinone ring, while robust, can undergo specific transformations. The N-acyl group, crucial for activating the auxiliary for many reactions, can be cleaved under basic conditions, such as with sodium hydroxide (B78521), without significant nucleophilic attack on the oxazolidinone carbonyl group. orgsyn.org This selective cleavage is vital for the recovery of the chiral auxiliary and the isolation of the desired product.

Reductive cleavage of N-acyl derivatives can also be achieved. For instance, reduction of α-branched N-2'-benzyl-3'-phenylpropionyl derivatives of (S)-4-benzyl-5,5-diphenyl-oxazolidin-2-one with diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde directly. rsc.org This transformation highlights the potential to convert the acyl group into other functional groups while it is still attached to the chiral auxiliary.

Furthermore, the oxazolidinone ring itself can be synthesized through various methods, including the reaction of amino alcohols with phosgene (B1210022) or its equivalents, and the cycloaddition of epoxides with isocyanates. nih.govresearchgate.net A one-pot synthesis from epoxides and chlorosulfonyl isocyanate has been reported to produce 4,5-disubstituted oxazolidinones. nih.govbeilstein-journals.org For example, trans-stilbene (B89595) and cis-stilbene (B147466) epoxides react with chlorosulfonyl isocyanate to yield the corresponding trans- and cis-4,5-diphenyl-1,3-oxazolidin-2-ones, respectively, demonstrating the stereospecificity of the reaction. beilstein-journals.orgbeilstein-archives.org

Enolate Chemistry of N-Acyl Diphenyloxazolidinones

The enolate chemistry of N-acyl-4,5-diphenyl-1,3-oxazolidin-2-ones is a testament to their efficacy as chiral auxiliaries. The formation of lithium enolates from N-acyl derivatives can be achieved directly with butyllithium (B86547) (BuLi) at low temperatures. orgsyn.org These enolates are key intermediates in a multitude of stereoselective carbon-carbon bond-forming reactions.

Asymmetric Alkylations: Enolates derived from N-acyl-4,5-diphenyl-1,3-oxazolidin-2-ones undergo highly diastereoselective alkylations. rsc.org The steric hindrance provided by the diphenyl groups effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Studies have shown that high yields and diastereoselectivities are often achieved in these reactions. rsc.org

Aldol (B89426) Additions: Similar to alkylations, the lithium enolates of N-acyl diphenyloxazolidinones react with aldehydes in a highly stereocontrolled manner to produce aldol adducts. orgsyn.org The predictable stereochemical outcome is a hallmark of this class of chiral auxiliaries.

Michael Additions: These chiral auxiliaries also excel in directing Michael additions. The conjugate addition of organocuprates to α,β-unsaturated N-acyl-4,5-diphenyl-1,3-oxazolidin-2-ones proceeds with high diastereoselectivity. rsc.org Furthermore, the addition of nucleophilic glycine (B1666218) equivalents to (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones has been shown to occur with very high stereoselectivity. acs.org

Table 1: Examples of Stereoselective Reactions Using N-Acyl-4,5-diphenyl-1,3-oxazolidin-2-one Derivatives

| Reaction Type | Substrate | Reagent | Product | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Alkyl Halide | α-substituted-N-acyl-5,5-dimethyloxazolidin-2-ones | 85–94% de | rsc.org |

| Conjugate Addition | (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Organocuprate | β-substituted conjugate addition products | >95% de | rsc.org |

| Reduction | α-substituted-N-acyl-5,5-dimethyloxazolidin-2-ones | DIBAL-H | Non-racemic α-substituted aldehydes | 87–94% ee | rsc.org |

| Reduction | β-substituted conjugate addition products | DIBAL-H | Non-racemic β-substituted aldehydes | >95% ee | rsc.org |

Cycloaddition Reactions

N-acyl-4,5-diphenyl-1,3-oxazolidin-2-ones also serve as powerful chiral directing groups in various cycloaddition reactions.

Diels-Alder Reactions: α,β-Unsaturated N-acyl derivatives of these oxazolidinones have been successfully employed as dienophiles in Diels-Alder reactions. orgsyn.orgresearchgate.net The use of (S)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one auxiliary has been shown to give Diels-Alder adducts with several cyclic and acyclic dienes with high stereoselectivity. researchgate.net The stereochemical outcome is often endo with respect to the carbonyl group and occurs on the less hindered face of the dienophile, especially when a Lewis acid like a dialkylaluminium halide is used to chelate the two carbonyl groups. researchgate.net

[4+3] Cycloadditions: The potential for these chiral auxiliaries extends to [4+3] cycloaddition reactions, where they can be used to generate chiral α-keto aminals, which are precursors to nitrogen-stabilized oxyallyl cations. researchgate.net

1,3-Dipolar Cycloadditions: The oxazolidinone ring itself can be formed through 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds. nih.govsemanticscholar.org For instance, the reaction of azomethine ylides with aldehydes can yield oxazolidine (B1195125) derivatives. nih.gov The stereochemistry of the resulting oxazolidine is influenced by the geometry of the azomethine ylide. semanticscholar.org

Regioselective and Chemoselective Transformations of Diphenyloxazolidinones

The inherent structural features of 4,5-diphenyl-1,3-oxazolidin-2-one derivatives often lead to high levels of regioselectivity and chemoselectivity in their reactions.

In the synthesis of the oxazolidinone ring from styrene (B11656) oxide and chlorosulfonyl isocyanate, the reaction is regioselective, yielding 4-phenyloxazolidin-2-one. beilstein-journals.orgbeilstein-archives.org This demonstrates the preferential attack at one of the epoxide carbons.

During electrophilic attack on related heterocyclic systems, the site of reaction can be predicted and controlled. While not directly on the diphenyloxazolidinone, studies on similar thioamide-containing heterocycles show that alkylation and arylation tend to occur at the sulfur atom, whereas acylation can initially occur at the sulfur (kinetic product) before rearranging to the more stable nitrogen-acylated product (thermodynamic product). researchgate.net These principles of regioselectivity can be extended to understand the reactivity of the diphenyloxazolidinone system.

Chemoselectivity is observed in the synthesis of N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones, which involves a chemoselective oxidative cleavage of exo-2-oxazolidinone dienes. clockss.org

Elucidation of Reaction Mechanisms and Transition States

The high stereoselectivity observed in reactions involving this compound auxiliaries is a direct result of well-defined transition states. The crystal structures of numerous derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one have been determined, providing insight into their ground-state conformations. researchgate.net In the majority of these structures, the isopropyl group adopts a conformation that mimics a tert-butyl group, and the five-membered ring exists in conformations ranging from an envelope to a twist form. researchgate.net

In cycloaddition reactions, the mechanism can be complex. For the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones, computational studies using Density Functional Theory (DFT) suggest an asynchronous concerted mechanism. researchgate.netbeilstein-journals.org The calculations indicate that the ring-opening of the epoxide and the formation of the O-C(=O) bond are nearly complete before the C-N bond is formed. nih.gov

The mechanism of 1,3-dipolar cycloadditions of azomethine ylides with carbonyls can vary from a concerted pericyclic mechanism to a stepwise process involving a zwitterionic intermediate, depending on the substituents. rsc.org DFT calculations have been instrumental in understanding these pathways. For example, the cycloaddition of gem-difluoro-substituted azomethine ylides with arenecarbaldehydes is proposed to proceed through a non-pericyclic stepwise mechanism. rsc.org

Applications of 4,5 Diphenyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

The primary application of 4,5-diphenyl-1,3-oxazolidin-2-one lies in its function as a chiral auxiliary. researchgate.netorgsyn.org By temporarily incorporating this chiral moiety into an achiral substrate, it becomes possible to direct the stereochemical outcome of subsequent reactions. The steric bulk of the two phenyl groups at the 4 and 5 positions of the oxazolidinone ring creates a well-defined chiral environment, effectively shielding one face of the reactive center and allowing reagents to approach from the less hindered face. This principle has been successfully applied to a variety of important bond-forming reactions. researchgate.netorgsyn.org

Enantioselective Carbon-Carbon Bond Formations (e.g., Aldol (B89426), Alkylation, Michael)

The N-acyl derivatives of this compound are particularly valuable in controlling stereochemistry during the formation of carbon-carbon bonds. The enolates generated from these derivatives have been extensively used in asymmetric alkylations, aldol reactions, and Michael additions. orgsyn.org

In asymmetric alkylation reactions , the chiral auxiliary directs the approach of an electrophile to the enolate, leading to the preferential formation of one enantiomer. Similarly, in asymmetric aldol reactions , the chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde, resulting in the formation of stereochemically defined β-hydroxy carbonyl compounds. nih.govresearchgate.net The predictable stereochemical outcome makes this methodology a powerful tool for the synthesis of chiral building blocks. researchgate.net

The effectiveness of this chiral auxiliary is also evident in asymmetric Michael additions . For instance, the addition of N-acyl derivatives of this compound to nitroolefins has been shown to proceed with high diastereoselectivity. orgsyn.org

| Reaction Type | Electrophile/Substrate | Diastereoselectivity/Enantioselectivity | Reference |

| Aldol Reaction | Various aldehydes | High | orgsyn.org |

| Michael Addition | Nitroolefins | High | orgsyn.org |

| Alkylation | Alkyl halides | High | orgsyn.org |

Stereoselective Formation of Carbon-Heteroatom Bonds (C-X where X = O, N, Br, F, etc.)

The influence of the this compound auxiliary extends beyond carbon-carbon bond formation to the stereoselective introduction of heteroatoms. researchgate.net This capability is crucial for the synthesis of a wide range of biologically active molecules and functional materials. The chiral environment provided by the auxiliary can effectively control the stereochemistry of reactions that form carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds.

For example, stereoselective amination and hydroxylation reactions have been developed using this auxiliary. The use of hypervalent iodine reagents has been explored for the formation of carbon-heteroatom bonds. cardiff.ac.uk Furthermore, enantioselective fluorination and bromination reactions can be achieved, providing access to chiral molecules containing these important halogens. The ability to form these bonds stereoselectively opens up avenues for the synthesis of complex molecules with precise three-dimensional structures.

Utility in the Construction of Complex Molecular Architectures

The reliable stereocontrol offered by this compound makes it a valuable tool in the total synthesis of complex natural products and other intricate molecular architectures. researchgate.net The ability to build stereochemically rich fragments through reactions like aldol additions and alkylations allows for the assembly of complex target molecules in a predictable and efficient manner.

For instance, this chiral auxiliary has been employed in the synthesis of fragments of potent anticancer agents. pnas.org Its application in iterative asymmetric allylation methodology has been instrumental in creating key stereochemical features in the synthesis of complex natural products. pnas.org The robust and predictable nature of the reactions involving this auxiliary makes it a reliable choice for multi-step synthetic sequences where maintaining stereochemical integrity is paramount.

Utilization as Protecting Groups (e.g., for Amino Functions in Peptide Synthesis, specifically 4,5-Diphenyl-4-oxazolin-2-one)

A closely related derivative, 4,5-diphenyl-4-oxazolin-2-one , has found a specific and important application as a protecting group for amino functions, particularly in peptide synthesis. nih.govacs.orgacs.orgsmolecule.com This protecting group is introduced by reacting an amino acid with the corresponding reagent. The resulting protected amino acid is stable to the conditions of peptide coupling but can be readily cleaved under specific conditions to reveal the free amine. This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions at the amino terminus.

Strategic Intermediates in the Synthesis of Compounds with Defined Stereochemistry

Beyond its direct role as a chiral auxiliary, this compound and its derivatives serve as crucial strategic intermediates in the synthesis of compounds with defined stereochemistry. nih.govbeilstein-journals.org The oxazolidinone ring itself can be a precursor to other important functional groups. For example, the chiral information embedded in the molecule can be transferred to a new stereocenter, and the auxiliary can then be cleaved and recycled.

This strategy is particularly useful in the synthesis of chiral amino alcohols, which are themselves valuable building blocks for many pharmaceuticals and catalysts. acs.org The ability to synthesize specific stereoisomers of these compounds is often critical to their biological activity. One-pot syntheses have been developed for the generation of the oxazolidinone scaffold, further enhancing its utility as a synthetic intermediate. nih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net

Comparative Studies with Other Chiral Auxiliaries (e.g., Evans Auxiliaries)

The this compound auxiliary is often compared to the well-known Evans auxiliaries, which are also based on the oxazolidinone scaffold. orgsyn.org While both classes of auxiliaries are highly effective, the diphenyl-substituted version offers several distinct advantages.

One key advantage is that derivatives of this compound are often more crystalline. orgsyn.org This can be a significant practical benefit, as it facilitates purification by recrystallization, which is often more efficient and scalable than chromatographic methods.

Furthermore, the acylation of the diphenyl auxiliary can be performed at a more convenient temperature (0 °C) compared to the very low temperatures (-78 °C) typically required for Evans auxiliaries. orgsyn.org The generation of lithium enolates from N-acyl derivatives of the diphenyl auxiliary can also be achieved with n-butyllithium, a less expensive and more readily available base than the lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) often required for Evans auxiliaries. orgsyn.org Finally, the cleavage of the N-acyl derivatives of the diphenyl auxiliary can be accomplished using sodium hydroxide (B78521) with minimal risk of nucleophilic attack on the oxazolidinone carbonyl group. orgsyn.org

| Feature | This compound Auxiliary | Evans Auxiliaries | Reference |

| Crystallinity of Derivatives | More likely to be crystalline | Less crystalline | orgsyn.org |

| Acylation Temperature | 0 °C | -78 °C | orgsyn.org |

| Enolate Generation | n-Butyllithium | LDA or LHMDS | orgsyn.org |

| Cleavage Conditions | NaOH | Various | orgsyn.org |

Distinct Advantages of Diphenyloxazolidinone Auxiliaries (e.g., High Crystallinity, Efficient Recovery, Steric Protection)

The utility of this compound and its derivatives as chiral auxiliaries in advanced organic synthesis is underscored by several key advantages over other classes of auxiliaries, such as the classical Evans auxiliaries. These benefits, which include high crystallinity, the potential for efficient recovery, and significant steric protection, contribute to their successful application in achieving high levels of stereoselectivity.

High Crystallinity

A significant practical advantage of using diphenyloxazolidinone auxiliaries is the high crystallinity of their derivatives. ethz.ch This property is particularly beneficial for the purification of diastereomeric products. The great tendency of these compounds to crystallize allows for purification via recrystallization, a simpler and often more cost-effective method than chromatographic techniques. ethz.chiucr.org This facilitates the removal of minor diastereoisomeric products and other impurities, ensuring high purity of the desired chiral molecule. ethz.ch For instance, derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one consistently exhibit high crystallinity. ethz.ch Similarly, the solid product of 3-[2-(5-oxo-4,4-diphenyl-2-sulfanylideneimidazolidin-1-yl)ethyl]-1,3-oxazolidin-2-one can be purified by recrystallization from an ethanol (B145695) solution to yield colorless block-like crystals. iucr.orgiucr.org

Efficient Recovery

The ability to easily remove and recover the chiral auxiliary after a reaction is crucial for both economic and environmental reasons, especially in large-scale synthesis. Diphenyloxazolidinone auxiliaries are noted for being readily cleaved and recovered. ethz.chorgsyn.org For example, the N-acyl derivatives of (4S)-4-(1-Methylethyl)-5,5-diphenyl-2-oxazolidinone can be cleaved using sodium hydroxide without significant nucleophilic attack on the oxazolidinone carbonyl group. orgsyn.org Furthermore, methods have been developed for the efficient recovery of these auxiliaries from industrial processes. A patented method describes the recovery of (S)-(+)-4-phenyl-2-oxazolidone from the effluent of Ezetimibe production through a process of decolorization, filtration, extraction, and crystallization. google.com This highlights the practical potential for recycling this valuable chiral auxiliary.

Steric Protection

The steric bulk provided by the two phenyl groups at the C4 and C5 positions (or C5 in related structures) is a defining feature of these auxiliaries and is fundamental to their ability to direct stereoselective transformations. ethz.ch These bulky aromatic groups provide significant steric protection to the carbonyl group within the oxazolidinone ring. ethz.chresearchgate.net This steric hindrance effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, which results in high diastereoselectivity in a variety of reactions, including aldol additions, alkylations, and conjugate additions. The stereochemical rigidity and the steric shielding offered by the diphenyl moiety are key to the excellent stereoselectivities observed in reactions involving their derivatives. ethz.ch

The following table summarizes the key advantages of diphenyloxazolidinone auxiliaries:

| Advantage | Description | Significance in Synthesis |

| High Crystallinity | Derivatives readily form stable, well-defined crystals. ethz.chorgsyn.org | Facilitates purification of diastereomeric products by recrystallization, avoiding the need for chromatography. ethz.chiucr.org |

| Efficient Recovery | The auxiliary can be cleaved from the product and recovered for reuse. ethz.chbath.ac.uk | Reduces costs and waste, making the synthetic route more economical and sustainable, particularly for large-scale applications. google.com |

| Steric Protection | Bulky phenyl groups restrict the approach of reactants to one face of the molecule. researchgate.net | Leads to high levels of stereocontrol and excellent enantioselectivity in a wide range of asymmetric reactions. ethz.ch |

Design and Synthesis of Novel Derivatives of 4,5 Diphenyl 1,3 Oxazolidin 2 One

Chemical Modifications of the Phenyl Moieties

The phenyl groups at the C4 and C5 positions of the oxazolidinone ring are prime targets for chemical modification to alter the molecule's properties. These aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.

Research has shown that introducing substituents onto these phenyl rings can significantly influence the derivative's activity. For instance, in a study focused on developing Δ-5 desaturase (D5D) inhibitors, it was found that adding a substituent to one of the phenyl moieties enhanced the compound's intrinsic activity. This led to the discovery of a derivative, 5-[(4S,5S)-5-(4-fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile, which exhibited excellent binding affinity and oral bioavailability. acs.org This highlights how tuning the electronic properties of the phenyl ring—in this case, by adding an electron-withdrawing fluorine atom—can be a successful strategy for lead optimization.

Similarly, derivatives featuring a nitrophenyl group, such as 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, have been synthesized. The presence of the nitro group, a strong electron-withdrawing group, dramatically alters the electronic landscape of the molecule. Such modifications are crucial for creating derivatives with specific electronic properties for various chemical and pharmaceutical applications. The synthesis of these derivatives often involves starting from a substituted aldehyde, like 4-nitrobenzaldehyde, which is reacted with an appropriate oxazolidinone precursor.

N-Substituted Diphenyloxazolidinone Derivatives (e.g., N-Acyl, N-Alkyl, N-Methylthiomethyl)

The nitrogen atom of the oxazolidinone ring is a key site for introducing a diverse range of substituents, fundamentally influencing the compound's utility, especially as a chiral auxiliary.

N-Acyl Derivatives N-acylation of 4,5-diphenyloxazolidin-2-ones is a common strategy to create chiral auxiliaries for asymmetric synthesis. rsc.orgresearchgate.net These N-acyl derivatives are instrumental in controlling the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and conjugate additions. rsc.org The acylation can be performed by deprotonating the oxazolidinone with a strong base like butyllithium (B86547) (BuLi) at temperatures ranging from -78°C to 0°C, followed by treatment with an activated carboxylic acid derivative. orgsyn.org The resulting N-acyl derivatives, such as the N-propionyl or N-crotonyl compounds, can then be used to generate enolates, which react with electrophiles with a high degree of diastereoselectivity. researchgate.net The steric bulk of the 5,5-diphenyl groups plays a crucial role in shielding one face of the enolate, directing the approach of the electrophile. researchgate.netrsc.org

| Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| (S)-N-Acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones | Asymmetric synthesis of β-substituted aldehydes | Undergoes highly diastereoselective conjugate addition with organocuprates. | rsc.org |

| N-Acyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | Diastereoselective alkylations, aldol additions, Michael additions | Products exhibit high melting points and a strong tendency to crystallize, often avoiding the need for chromatography. | researchgate.net |

| N-Acyl-5,5-diphenyloxazolidin-2-ones | Asymmetric alkylations | Used in studies to investigate the synthesis and stability of derived enolates for achieving high diastereoselectivity. | rsc.org |

N-Methylthiomethyl Derivatives A particularly innovative N-substitution involves the introduction of a methylthiomethyl (MTM) group. The derivative (S)-4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one has been developed as a highly effective chiral formyl anion equivalent. acs.orgacs.orgethz.ch This compound can be synthesized by treating the parent oxazolidinone with BuLi, followed by the addition of dimethyl sulfoxide (B87167) (DMSO) and methylthiomethyl chloride (MTMCl). amazonaws.com

The resulting N,S-acetal can be deprotonated at the exocyclic methylene (B1212753) group using BuLi to generate a lithiated species. acs.orgacs.org This nucleophilic reagent adds with high diastereoselectivity to a variety of electrophiles, including aldehydes, ketones, and imines. acs.orgacs.org The subsequent cleavage of the addition product releases a functionalized aldehyde and allows for the recovery of the chiral auxiliary, making it a powerful tool for the enantioselective synthesis of valuable building blocks like 1,2-diols and 2-amino alcohols. acs.org

| Electrophile | Product Type after Cleavage | Significance | Reference |

|---|---|---|---|

| Aldehydes | α-Hydroxy aldehydes, 1,2-Diols | High diastereoselectivity in addition reaction. | acs.orgacs.org |

| Ketones | α-Hydroxy aldehydes | Diastereoselective addition to unsymmetrical ketones. | acs.org |

| N-sulfonylimines | α-Amino aldehydes, 2-Amino alcohols | Enantioselective synthesis of amino alcohol derivatives. | acs.org |

| Chalcone | Michael adduct | Demonstrates 1,4-conjugate addition capability. | acs.org |

Development of Derivatives with Tuned Steric and Electronic Properties

A central goal in designing new oxazolidinone derivatives is the rational tuning of their steric and electronic properties to optimize performance. The introduction of bulky substituents at the C4 and C5 positions is a key strategy for enhancing stereocontrol.

A notable example is the (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary. researchgate.netmdpi.com This derivative, readily prepared from (S)-valine, features two phenyl groups at C5 and an isopropyl group at C4. researchgate.net The 5,5-diphenyl substitution provides a significant steric shield that has several practical advantages over less substituted Evans auxiliaries:

Enhanced Crystallinity : Derivatives often have higher melting points and a greater tendency to crystallize, which simplifies the purification of diastereomeric products by recrystallization instead of chromatography. researchgate.netorgsyn.org

Steric Protection : The carbonyl group of the oxazolidinone is sterically protected from nucleophilic attack, allowing for milder and more selective reaction conditions. For example, deacylation can be achieved with sodium hydroxide (B78521) without cleaving the auxiliary itself. researchgate.netorgsyn.org

Modified Reactivity : The steric bulk allows for the use of BuLi instead of more expensive bases like lithium diisopropylamide (LDA) for generating enolates from N-acyl derivatives. researchgate.netorgsyn.org

The synthesis of this auxiliary can be achieved through the oxidative carbonylation of the corresponding amino alcohol, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, using a palladium iodide/potassium iodide catalyst system. mdpi.com

Electronic properties are tuned by introducing functional groups onto the phenyl rings, as discussed in section 6.1. Adding electron-withdrawing groups like fluoro- acs.org or nitro- substituents can modulate the reactivity of the scaffold and its interactions with biological targets. These modifications demonstrate the versatility of the 4,5-diphenyloxazolidinone core in creating a library of derivatives with a wide spectrum of steric and electronic profiles, tailored for specific synthetic challenges.

Computational Chemistry and Advanced Spectroscopic Characterization of 4,5 Diphenyl 1,3 Oxazolidin 2 One Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the mechanisms of chemical reactions involving oxazolidinone systems. mdpi.comchemrxiv.org DFT calculations, particularly using hybrid functionals like B3LYP, are widely applied by computational organic chemists to achieve accurate results for a vast number of organic molecules. mdpi.com These theoretical studies are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies, which collectively explain the regioselectivity and stereoselectivity observed in synthesis.

For reactions such as 1,3-dipolar cycloadditions, DFT has been successfully used to investigate the mechanistic pathways. mdpi.comresearchgate.net Calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the different pathways. mdpi.com In the context of 4,5-Diphenyl-1,3-oxazolidin-2-one, DFT can be employed to model its formation or its participation as a chiral auxiliary in stereoselective reactions. By calculating the energies of different diastereomeric transition states, researchers can predict and rationalize the formation of one stereoisomer over another.

For example, a theoretical investigation into a reaction's stereoselectivity would involve calculating the Gibbs free energy for all possible transition states. The transition state with the lowest energy corresponds to the major product formed.

Table 1: Hypothetical DFT-Calculated Energy Data for a Stereoselective Reaction

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| TS-A (Re-face attack) | 0.0 | 0.0 | Major |

These computational models provide a deep, quantitative understanding of the factors controlling stereochemical outcomes, complementing experimental observations.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques, including molecular mechanics and DFT, are essential for exploring the conformational landscape of this compound. mdpi.comnih.gov The molecule's flexibility arises from the rotation of the two phenyl groups and the puckering of the five-membered oxazolidinone ring. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. eie.gr

The process typically involves a systematic search of the conformational space by rotating key dihedral angles and calculating the potential energy of each resulting geometry. nih.gov For this compound, the critical dihedral angles would be those defining the orientation of the phenyl rings relative to the oxazolidinone core. The results of these calculations can reveal that the heterocyclic ring often prefers a half-chair or envelope conformation, with the bulky phenyl groups occupying pseudo-equatorial positions to minimize steric strain. nih.gov

The relative energies of different conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its interactions with other molecules, such as enzymes or chiral catalysts. mdpi.com

Advanced Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry) in Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques. jchps.com Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. jchps.comipb.pt

¹H NMR: Provides information about the number of different types of protons and their electronic environments. For this compound, the spectrum would show distinct signals for the aromatic protons on the two phenyl rings and the protons on the oxazolidinone ring (at C4 and C5). The coupling constants between the C4-H and C5-H protons are particularly important for establishing their relative stereochemistry (cis or trans).

¹³C NMR: Reveals the number of different carbon environments in the molecule. spectrabase.com The spectrum would show characteristic peaks for the carbonyl carbon (C2), the two carbons of the heterocyclic ring attached to the phenyl groups (C4 and C5), and the various aromatic carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands. A strong absorption band around 1750 cm⁻¹ is indicative of the carbonyl (C=O) group in the five-membered cyclic carbamate. Another key feature is the N-H stretching vibration, which typically appears as a sharp peak around 3200-3300 cm⁻¹.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule, providing its molecular weight and elemental formula. jchps.comvanderbilt.edu High-resolution mass spectrometry can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues, showing how the molecule breaks apart under ionization.

Table 2: Characteristic Spectroscopic Data for cis-4,5-Diphenyl-1,3-oxazolidin-2-one

| Technique | Observation | Structural Interpretation |

|---|---|---|

| ¹H NMR | δ ~7.0-7.5 ppm (multiplet, 10H) | Aromatic protons of two phenyl groups |

| δ ~5.0-5.5 ppm (doublet, 1H) | Proton at C4 or C5 | |

| δ ~4.5-5.0 ppm (doublet, 1H) | Proton at C5 or C4 | |

| δ ~8.0 ppm (broad singlet, 1H) | N-H proton | |

| ¹³C NMR spectrabase.com | δ ~158-160 ppm | Carbonyl carbon (C=O) |

| δ ~125-140 ppm | Aromatic carbons | |

| δ ~80-85 ppm | C5 carbon | |

| δ ~60-65 ppm | C4 carbon | |

| IR spectrabase.com | ~3250 cm⁻¹ (sharp) | N-H stretch |

| ~1750 cm⁻¹ (strong) | C=O stretch (carbamate) |

| Mass Spec | M⁺ peak corresponding to C₁₅H₁₃NO₂ | Molecular ion, confirming molecular weight |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

In the solid state, the spatial arrangement of this compound molecules is governed by a network of non-covalent intermolecular interactions. researchgate.netnih.gov These interactions are critical in determining the crystal packing and physical properties of the compound.

Hydrogen Bonding: The oxazolidinone ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows molecules to link together via intermolecular N-H···O=C hydrogen bonds, often forming chains or dimeric structures that stabilize the crystal lattice.

Pi-Pi (π-π) Stacking: The presence of two phenyl rings makes π-π stacking a significant interaction. libretexts.orgwikipedia.org These interactions occur when the aromatic rings of adjacent molecules align face-to-face or in an offset (displaced stacking) arrangement. libretexts.org Such interactions are driven by a combination of electrostatic and dispersion forces and play a crucial role in the self-assembly of the molecules into a stable crystalline structure. nih.govnih.gov The specific geometry (e.g., sandwich vs. displaced) and distance of the π-π stacking can be analyzed using X-ray crystallography and computational methods like Hirshfeld surface analysis. researchgate.netnih.gov

Future Research Trajectories and Academic Challenges for 4,5 Diphenyl 1,3 Oxazolidin 2 One

Development of More Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of 4,5-diphenyl-1,3-oxazolidin-2-one and its derivatives often involves multi-step procedures and the use of stoichiometric reagents, which can be inefficient and generate significant waste. A key area of future research is the development of more sustainable and atom-economical synthetic methods.

One promising approach is the direct metal-catalyzed oxidative carbonylation of β-amino alcohols. mdpi.com For instance, the synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been achieved through the enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. mdpi.com This reaction, catalyzed by a PdI2/KI system, utilizes carbon monoxide as a C1 source and produces water as the only byproduct, demonstrating excellent atom economy. mdpi.com

Another sustainable strategy involves the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI). nih.govbeilstein-journals.org This method allows for the synthesis of oxazolidinones and five-membered cyclic carbonates in a single step without the need for metal catalysts or additives. nih.govbeilstein-journals.org The reaction proceeds under mild conditions with short reaction times and offers a simple purification process. nih.govbeilstein-journals.org For example, the reaction of trans-stilbene (B89595) oxide with CSI yields trans-4,5-diphenyl-1,3-oxazolidin-2-one. nih.govbeilstein-journals.orgbeilstein-archives.org

Future work in this area will likely focus on:

Developing catalytic systems that operate under even milder conditions and with lower catalyst loadings.

Expanding the substrate scope of these "green" synthetic methods to produce a wider variety of substituted 4,5-diphenyl-1,3-oxazolidin-2-ones.

Exploration of Novel Catalytic Asymmetric Transformations

While this compound is well-established as a chiral auxiliary, its potential as a ligand in novel catalytic asymmetric transformations is an emerging area of research. The rigid and well-defined chiral environment provided by the oxazolidinone scaffold can be exploited to induce high levels of stereocontrol in a variety of reactions.

Recent advancements have seen the application of oxazoline-containing ligands in a wide range of asymmetric catalytic reactions, including allylation, hydroamination, and conjugate additions. nih.govrsc.org For instance, chiral copper(I) complexes bearing hydroxyalkyl-functionalized N-heterocyclic carbene (NHC) ligands, derived from oxazolidines, have shown excellent performance in asymmetric conjugate addition and allylic alkylation. rsc.org

Future research in this domain will likely involve:

The design and synthesis of new chiral ligands based on the this compound framework for use in a broader spectrum of catalytic reactions.

The investigation of cooperative catalysis, where the oxazolidinone-based ligand and a metal catalyst work in concert to achieve high levels of enantioselectivity. nih.gov

The application of these novel catalytic systems to the synthesis of valuable and complex chiral molecules.

Integration into Convergent Total Synthesis Strategies for Architecturally Complex Molecules

The ability to reliably introduce stereocenters makes this compound and its derivatives valuable tools in the total synthesis of complex natural products and other architecturally challenging molecules. A convergent approach, where complex fragments are synthesized independently and then coupled, is often the most efficient strategy for assembling such molecules.

The stereocontrolled synthesis of key fragments is crucial for the success of a convergent total synthesis. For example, in the total synthesis of phorboxazole A, a potent anticancer agent, asymmetric allylation methodology employing chiral auxiliaries was used to establish key stereochemical features in the construction of complex fragments. pnas.org

Future challenges and opportunities in this area include:

Developing highly diastereoselective methods for the construction of intricate fragments using this compound as a chiral auxiliary.

Integrating the use of this auxiliary with other powerful synthetic methodologies to streamline the synthesis of complex targets.

Designing robust and scalable synthetic routes that can provide sufficient quantities of complex molecules for biological evaluation and further studies.

Expansion of the Scope and Efficiency of Chiral Auxiliary Applications

While this compound is a highly effective chiral auxiliary, there is always room for improvement in terms of scope and efficiency. Researchers are continuously seeking to expand the range of reactions in which this auxiliary can be successfully employed and to improve the diastereoselectivities and yields of existing transformations.

Studies have shown that the substituents on the oxazolidinone ring play a crucial role in determining the stereochemical outcome of a reaction. rsc.org For instance, the use of 4-isopropyl-5,5-dimethyloxazolidin-2-one has been shown to provide high yields and diastereoselectivities in the alkylation of enolates. rsc.org The diphenyl substituents at the 5-position of this compound provide significant steric bulk, which can lead to high levels of facial selectivity in reactions involving N-acyl derivatives. ethz.ch

Future research will likely focus on:

The synthesis of novel derivatives of this compound with different substituents at the 4-position to fine-tune the steric and electronic properties of the auxiliary.

The development of new protocols for the attachment and cleavage of the auxiliary that are milder and more compatible with a wider range of functional groups.

The application of this auxiliary in a broader array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Computational and Spectroscopic Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms underlying the stereochemical control exerted by this compound is essential for the rational design of new and improved synthetic methods. Advanced computational and spectroscopic techniques are powerful tools for elucidating these mechanisms.

Density functional theory (DFT) calculations have been used to investigate the mechanism of the cycloaddition reaction between epoxides and chlorosulfonyl isocyanate to form oxazolidinones. nih.govbeilstein-journals.orgresearchgate.net These studies have provided valuable insights into the transition state geometries and the factors that govern the stereochemical outcome of the reaction. nih.govbeilstein-journals.org X-ray crystallography has been instrumental in determining the solid-state conformations of various derivatives of this compound, which helps to rationalize their reactivity. ethz.chresearchgate.net

Future research in this area will likely involve:

The use of more sophisticated computational models to accurately predict the stereochemical outcomes of reactions involving this compound.

The application of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to monitor reactions in real-time and identify key intermediates.

The combination of experimental and computational data to develop comprehensive mechanistic models that can guide the development of new and more efficient asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Diphenyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclization of substituted urea derivatives or through oxazolidinone ring formation using carbonyl precursors. For example, refluxing a mixture of precursors in ethanol (2–4 h) followed by recrystallization from DMF/EtOH (1:1) is a common protocol . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–100°C), and catalyst loading (e.g., Lewis acids like ZnCl₂). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides absolute stereochemistry and bond parameters. For analogous oxazolidinones, refinement with SHELXL-97 and data collection at 100 K are standard .

- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identifies substituent integration and coupling patterns. Fluorinated analogs show distinct ¹⁹F NMR shifts for auxiliaries .

- High-resolution mass spectrometry (HRMS) confirms molecular formula.

Q. What analytical techniques are critical for assessing purity and stability under various conditions?

- Methodology :

- HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% for research-grade material).

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C for most oxazolidinones).

- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolytic degradation, with LC-MS identifying breakdown products .

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in asymmetric synthesis?

- Methodology : The oxazolidinone scaffold enables stereocontrol in aldol, alkylation, or Diels-Alder reactions. For example:

- Fluorous auxiliaries : Introducing perfluoroalkyl groups (e.g., C₈F₁₇) enhances solubility in fluorinated solvents, enabling easy separation via fluorous solid-phase extraction (F-SPE) .

- Stereochemical outcomes : The phenyl groups induce steric hindrance, directing nucleophilic attack to the Re or Si face. Computational modeling (DFT, Gaussian 09) predicts enantioselectivity, validated by experimental ee values from chiral HPLC .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- Cross-validation : Compare DFT-calculated activation energies (e.g., for ring-opening reactions) with kinetic data from stopped-flow spectroscopy.

- Surface adsorption studies : Use microspectroscopic imaging (AFM, ToF-SIMS) to assess if surface interactions (e.g., on glass or polymers) alter reactivity, as seen in indoor air chemistry studies .

- Isotope labeling : ¹³C/²H tracing clarifies mechanistic pathways conflicting with in silico models.

Q. How do steric and electronic effects of the phenyl substituents influence nucleophilic reactions?

- Methodology :

- Hammett analysis : Correlate σ values of para-substituted phenyl groups with reaction rates (e.g., hydrolysis in basic media).

- X-ray crystallography : Compare bond lengths (C=O, C–N) in derivatives to quantify electronic delocalization .

- Kinetic isotope effects (KIE) : Measure kₕ/kₔ for deuterated analogs to distinguish between stepwise and concerted mechanisms.

Q. What are the challenges in synthesizing enantiopure this compound, and how can they be addressed?

- Methodology :

- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylation).

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective cyclization.

- Crystallization-induced asymmetric transformation (CIAT) : Optimize solvent mixtures (e.g., toluene/heptane) to favor a single enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.